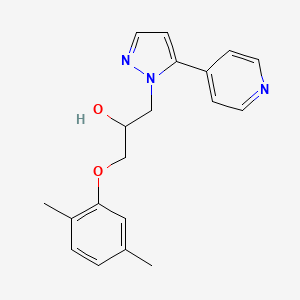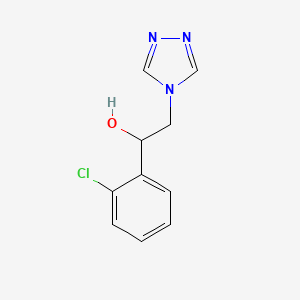
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized by several methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in various biochemical pathways. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of ammonia-oxidizing bacteria, which are involved in the nitrification of nitrogen in soil.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to reduce the loss of nitrogen from fertilizers and increase crop yield. In material science, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to be a versatile building block for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol also has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol and its biochemical and physiological effects.
Conclusion:
In conclusion, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods and has been studied for its biochemical and physiological effects. 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol also has some limitations, including its high cost and limited availability. There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials.
Méthodes De Synthèse
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods, including a one-pot synthesis, a solvent-free synthesis, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a catalyst. The solvent-free synthesis involves the grinding of 2,5-dimethylphenol and 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base. The microwave-assisted synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a solvent under microwave irradiation. These methods have been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its anticancer, anti-inflammatory, and antifungal activities. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential use as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. In material science, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-3-4-15(2)19(11-14)24-13-17(23)12-22-18(7-10-21-22)16-5-8-20-9-6-16/h3-11,17,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDIIQNKNZZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C(=CC=N2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![(2,5-Difluoro-4-methylphenyl)-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B7630879.png)

![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)